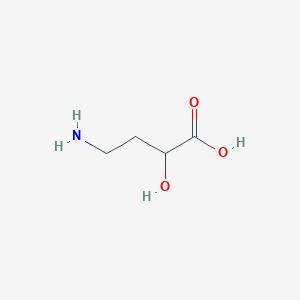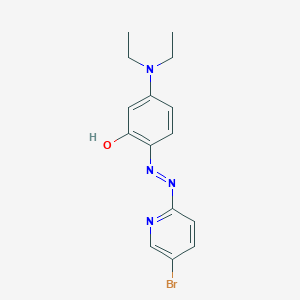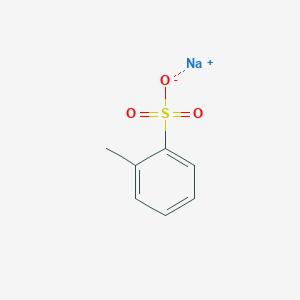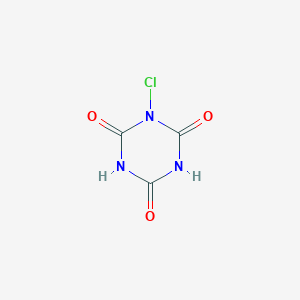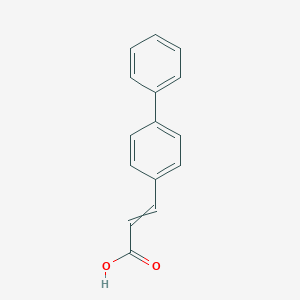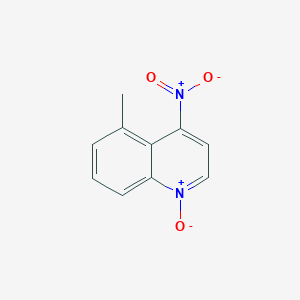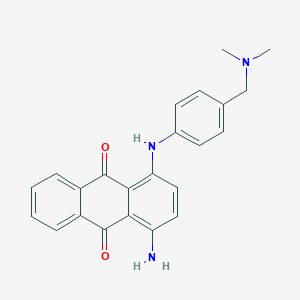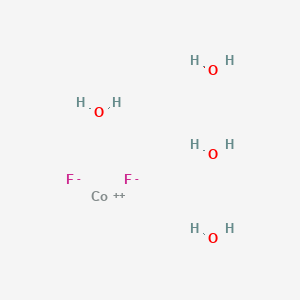![molecular formula C25H31N3+2 B081881 Bis[P-(dimethylamino)phenyl][P-(dimethylammonio)phenyl]methylium CAS No. 14426-25-6](/img/structure/B81881.png)
Bis[P-(dimethylamino)phenyl][P-(dimethylammonio)phenyl]methylium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bis[P-(dimethylamino)phenyl][P-(dimethylammonio)phenyl]methylium, also known as DDAO, is a fluorescent dye used in scientific research applications. It is a cationic dye that is commonly used to label proteins, lipids, and nucleic acids. The purpose of
作用機序
Bis[P-(dimethylamino)phenyl][P-(dimethylammonio)phenyl]methylium is a cationic dye that binds to negatively charged molecules such as proteins, lipids, and nucleic acids. Once bound, Bis[P-(dimethylamino)phenyl][P-(dimethylammonio)phenyl]methylium emits a fluorescent signal that can be detected and imaged. The mechanism of action of Bis[P-(dimethylamino)phenyl][P-(dimethylammonio)phenyl]methylium is well-understood and has been studied extensively.
生化学的および生理学的効果
Bis[P-(dimethylamino)phenyl][P-(dimethylammonio)phenyl]methylium is a relatively safe dye to use in lab experiments. It does not have any known toxic effects on cells or tissues. However, it is important to note that Bis[P-(dimethylamino)phenyl][P-(dimethylammonio)phenyl]methylium can interfere with some enzymatic assays and should be used with caution in these experiments.
実験室実験の利点と制限
Bis[P-(dimethylamino)phenyl][P-(dimethylammonio)phenyl]methylium has several advantages as a fluorescent dye for lab experiments. It is highly sensitive and emits a bright fluorescent signal, making it easy to detect and image. Additionally, Bis[P-(dimethylamino)phenyl][P-(dimethylammonio)phenyl]methylium is relatively stable and can be used in a variety of experimental conditions. However, there are also some limitations to using Bis[P-(dimethylamino)phenyl][P-(dimethylammonio)phenyl]methylium. It can interfere with some enzymatic assays, as mentioned earlier. Additionally, Bis[P-(dimethylamino)phenyl][P-(dimethylammonio)phenyl]methylium is not suitable for use in live cells as it is toxic to cells at high concentrations.
将来の方向性
There are several future directions for research on Bis[P-(dimethylamino)phenyl][P-(dimethylammonio)phenyl]methylium. One area of research is the development of new synthetic methods for Bis[P-(dimethylamino)phenyl][P-(dimethylammonio)phenyl]methylium that are more efficient and cost-effective. Another area of research is the development of new applications for Bis[P-(dimethylamino)phenyl][P-(dimethylammonio)phenyl]methylium in scientific research. For example, Bis[P-(dimethylamino)phenyl][P-(dimethylammonio)phenyl]methylium could be used as a biosensor to detect specific molecules in cells or tissues. Additionally, Bis[P-(dimethylamino)phenyl][P-(dimethylammonio)phenyl]methylium could be used in conjunction with other fluorescent dyes to create new imaging techniques. Overall, there is still much to be learned about Bis[P-(dimethylamino)phenyl][P-(dimethylammonio)phenyl]methylium and its potential applications in scientific research.
Conclusion:
In conclusion, Bis[P-(dimethylamino)phenyl][P-(dimethylammonio)phenyl]methylium is a widely used fluorescent dye in scientific research applications. Its synthesis method is well-established, and its mechanism of action is well-understood. Bis[P-(dimethylamino)phenyl][P-(dimethylammonio)phenyl]methylium has several advantages as a fluorescent dye, including its high sensitivity and stability. However, there are also some limitations to using Bis[P-(dimethylamino)phenyl][P-(dimethylammonio)phenyl]methylium, and caution should be taken when using it in lab experiments. There are several future directions for research on Bis[P-(dimethylamino)phenyl][P-(dimethylammonio)phenyl]methylium, and it will be interesting to see how this dye is used in scientific research in the years to come.
合成法
Bis[P-(dimethylamino)phenyl][P-(dimethylammonio)phenyl]methylium is synthesized by reacting 4-(dimethylamino)benzaldehyde with 4-(dimethylamino)benzyl chloride in the presence of a base. The resulting product is then quaternized with methyl iodide to form Bis[P-(dimethylamino)phenyl][P-(dimethylammonio)phenyl]methylium. The synthesis method of Bis[P-(dimethylamino)phenyl][P-(dimethylammonio)phenyl]methylium is well-established and has been used for many years.
科学的研究の応用
Bis[P-(dimethylamino)phenyl][P-(dimethylammonio)phenyl]methylium is widely used in scientific research applications as a fluorescent dye. It is commonly used to label proteins, lipids, and nucleic acids for imaging and detection purposes. Bis[P-(dimethylamino)phenyl][P-(dimethylammonio)phenyl]methylium has been used in a variety of research fields, including biochemistry, molecular biology, and cell biology.
特性
CAS番号 |
14426-25-6 |
|---|---|
製品名 |
Bis[P-(dimethylamino)phenyl][P-(dimethylammonio)phenyl]methylium |
分子式 |
C25H31N3+2 |
分子量 |
373.5 g/mol |
IUPAC名 |
[4-[[4-(dimethylamino)phenyl]-(4-dimethylazaniumylidenecyclohexa-2,5-dien-1-ylidene)methyl]phenyl]-dimethylazanium |
InChI |
InChI=1S/C25H30N3/c1-26(2)22-13-7-19(8-14-22)25(20-9-15-23(16-10-20)27(3)4)21-11-17-24(18-12-21)28(5)6/h7-18H,1-6H3/q+1/p+1 |
InChIキー |
LGLFFNDHMLKUMI-UHFFFAOYSA-O |
SMILES |
C[NH+](C)C1=CC=C(C=C1)C(=C2C=CC(=[N+](C)C)C=C2)C3=CC=C(C=C3)N(C)C |
正規SMILES |
C[NH+](C)C1=CC=C(C=C1)C(=C2C=CC(=[N+](C)C)C=C2)C3=CC=C(C=C3)N(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



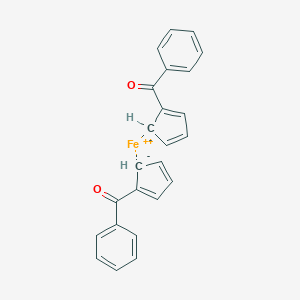
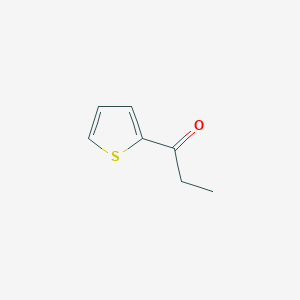
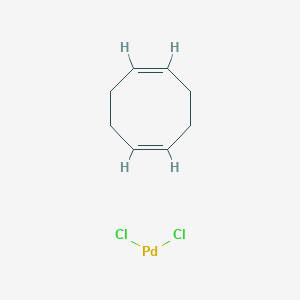
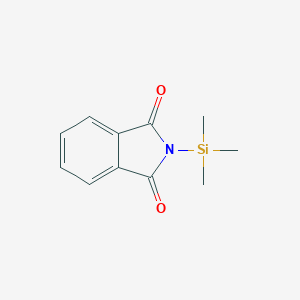
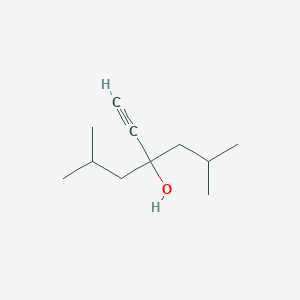
![Benzoic acid, 2-[(4-chlorophenyl)azo]-](/img/structure/B81806.png)
